molecular formula C19H17Cl3N4O2S B2594944 N-((4-(3-chlorophenyl)-5-(ethylthio)-4H-1,2,4-triazol-3-yl)methyl)-2-(2,4-dichlorophenoxy)acetamide CAS No. 391951-99-8

N-((4-(3-chlorophenyl)-5-(ethylthio)-4H-1,2,4-triazol-3-yl)methyl)-2-(2,4-dichlorophenoxy)acetamide

Cat. No.: B2594944
CAS No.: 391951-99-8
M. Wt: 471.78
InChI Key: PDJWKYSMSSMTJX-UHFFFAOYSA-N
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Description

N-((4-(3-chlorophenyl)-5-(ethylthio)-4H-1,2,4-triazol-3-yl)methyl)-2-(2,4-dichlorophenoxy)acetamide is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is characterized by its complex structure, which includes a triazole ring, chlorophenyl groups, and an acetamide moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(3-chlorophenyl)-5-(ethylthio)-4H-1,2,4-triazol-3-yl)methyl)-2-(2,4-dichlorophenoxy)acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a chlorinated aromatic compound reacts with the triazole intermediate.

    Attachment of the Ethylthio Group: The ethylthio group is incorporated through a thiolation reaction, often using ethylthiol or its derivatives in the presence of a base.

    Formation of the Acetamide Moiety: The final step involves the reaction of the triazole derivative with 2-(2,4-dichlorophenoxy)acetic acid or its derivatives to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the ethylthio group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Sodium hydroxide, potassium carbonate.

    Acids: Hydrochloric acid, sulfuric acid.

Major Products

    Sulfoxides and Sulfones: From oxidation of the ethylthio group.

    Amines: From reduction of nitro groups.

    Substituted Derivatives: From nucleophilic aromatic substitution reactions.

Scientific Research Applications

N-((4-(3-chlorophenyl)-5-(ethylthio)-4H-1,2,4-triazol-3-yl)methyl)-2-(2,4-dichlorophenoxy)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an antimicrobial, antifungal, or anticancer agent due to its triazole and chlorophenyl functionalities.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects in treating infections or cancer.

    Industry: Utilized in the development of agrochemicals, such as herbicides or fungicides, due to its bioactive properties.

Mechanism of Action

The mechanism of action of N-((4-(3-chlorophenyl)-5-(ethylthio)-4H-1,2,4-triazol-3-yl)methyl)-2-(2,4-dichlorophenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and chlorophenyl groups may facilitate binding to active sites, inhibiting enzyme activity or disrupting cellular processes. The ethylthio group can enhance lipophilicity, improving cellular uptake and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: Another triazole derivative with antifungal properties.

    Clotrimazole: A triazole compound used as an antifungal agent.

    Metronidazole: A nitroimidazole with antimicrobial activity.

Uniqueness

N-((4-(3-chlorophenyl)-5-(ethylthio)-4H-1,2,4-triazol-3-yl)methyl)-2-(2,4-dichlorophenoxy)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dual chlorophenyl groups and ethylthio moiety differentiate it from other triazole derivatives, potentially offering enhanced activity or selectivity in various applications.

Properties

IUPAC Name

N-[[4-(3-chlorophenyl)-5-ethylsulfanyl-1,2,4-triazol-3-yl]methyl]-2-(2,4-dichlorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17Cl3N4O2S/c1-2-29-19-25-24-17(26(19)14-5-3-4-12(20)8-14)10-23-18(27)11-28-16-7-6-13(21)9-15(16)22/h3-9H,2,10-11H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDJWKYSMSSMTJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(N1C2=CC(=CC=C2)Cl)CNC(=O)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17Cl3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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